molecular formula C10H16N2O4 B213115 N,N'-Diallyl-L-tartardiamide CAS No. 58477-85-3

N,N'-Diallyl-L-tartardiamide

Cat. No.: B213115
CAS No.: 58477-85-3
M. Wt: 228.24 g/mol
InChI Key: ZRKLEAHGBNDKHM-OCAPTIKFSA-N
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Mechanism of Action

Target of Action

N,N’-Diallyl-L-tartardiamide, also known as (2R,3R)-N1,N4-Diallyl-2,3-dihydroxysuccinamide, is primarily used as a crosslinking agent for polyacrylamide gels . Its primary targets are the polyacrylamide molecules themselves, which it crosslinks to form a gel structure .

Mode of Action

The compound acts by forming covalent bonds between polyacrylamide molecules, creating a three-dimensional network or gel. This crosslinking action strengthens the interaction of the gel with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .

Biochemical Pathways

The gels it forms are often used in biochemical research, particularly in gel electrophoresis techniques such as sds-page .

Pharmacokinetics

Notably, gels formed with this compound can be conveniently dissolved using periodic acid due to the presence of vicinal diols in the compound .

Result of Action

The primary result of N,N’-Diallyl-L-tartardiamide’s action is the formation of a stable, crosslinked polyacrylamide gel. This gel can be used in various laboratory techniques, including as a medium for electrophoresis. The gel’s properties can be influenced by the concentration of N,N’-Diallyl-L-tartardiamide used, with higher concentrations leading to denser, more crosslinked gels .

Action Environment

The action of N,N’-Diallyl-L-tartardiamide can be influenced by several environmental factors. For example, the pH and temperature of the solution can affect the speed and extent of the crosslinking reaction. Additionally, the presence of other compounds can also influence the reaction. For instance, it has been noted that the compound can act as an inhibitor of polymerization at high concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallyl-L-tartardiamide typically involves the reaction of tartaric acid with allylamine. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of N,N’-Diallyl-L-tartardiamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diallyl-L-tartardiamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N’-Diallyl-L-tartardiamide is unique due to its reversible crosslinking ability and strong interaction with glass. Unlike other crosslinking agents, it can be conveniently dissolved using periodic acid, making it advantageous in specific applications .

Properties

CAS No.

58477-85-3

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

InChI

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+

InChI Key

ZRKLEAHGBNDKHM-OCAPTIKFSA-N

Isomeric SMILES

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O

SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Canonical SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

58477-85-3

physical_description

White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

N,N'-diallyltartardiamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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